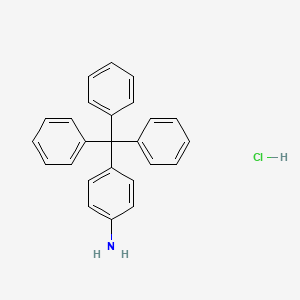

4-Tritylaniline hydrochloride

CAS No.: 945018-87-1

Cat. No.: VC4900158

Molecular Formula: C25H22ClN

Molecular Weight: 371.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 945018-87-1 |

|---|---|

| Molecular Formula | C25H22ClN |

| Molecular Weight | 371.91 |

| IUPAC Name | 4-tritylaniline;hydrochloride |

| Standard InChI | InChI=1S/C25H21N.ClH/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-19H,26H2;1H |

| Standard InChI Key | GGYQDMHUVMIEFM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular structure of 4-tritylaniline hydrochloride comprises a central aniline group substituted with a trityl group at the nitrogen atom. The trityl group consists of three phenyl rings bonded to a central carbon, creating a bulky, three-dimensional structure. This configuration significantly influences the compound's reactivity and physical properties. The hydrochloride salt form enhances stability and solubility in polar solvents compared to the free base .

Molecular Formula: C₂₅H₂₂ClN

Molecular Weight: 371.9 g/mol

SMILES Notation: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N.Cl

Spectroscopic Characterization

Key spectroscopic features include:

The ¹H NMR spectrum confirms the presence of three distinct aromatic proton environments, consistent with the trityl group's symmetric substitution pattern .

Synthesis and Optimization

Conventional Synthesis Route

The standard preparation involves reacting trityl chloride with aniline under controlled conditions :

-

Reaction Setup:

-

Trityl chloride (1 eq.) + aniline (2.7 eq.)

-

Temperature: 180°C (10 min) → 80°C (30 min post-acid treatment)

-

Acid Workup: 1:1 methanol/2M HCl mixture

-

This method achieves yields of 72–90% , with purity confirmed through recrystallization from methanol.

Mechanistic Insights

The synthesis proceeds via nucleophilic aromatic substitution, where the aniline's amino group attacks the trityl chloride's electrophilic carbon. Steric hindrance from the trityl group necessitates elevated temperatures to overcome kinetic barriers . Acidic workup facilitates hydrochloride salt formation through protonation of the amine .

Comparative Synthesis Methods

| Method | Reactants | Conditions | Yield | Purity Indicator |

|---|---|---|---|---|

| Thermal | Trityl chloride, aniline | 180°C, 10 min | 72.4% | NMR integration ratios |

| Acid-Catalyzed | Trityl chloride, aniline | Reflux, HCl/MeOH | 90% | DSC melting point |

The acid-catalyzed approach provides higher yields but requires stringent temperature control to prevent decomposition .

Physicochemical Properties

Solubility Profile

4-Tritylaniline hydrochloride exhibits selective solubility:

-

High Solubility: DMSO, DMF, THF

-

Moderate Solubility: Methanol, ethanol (with heating)

-

Low Solubility: Water, hexane, diethyl ether

This solubility behavior enables its use in heterogeneous reaction systems, particularly in polymer cross-linking applications .

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 258°C, aligning with DSC data . The trityl group's robust aromatic structure contributes to this thermal resilience, making the compound suitable for high-temperature synthetic processes.

Applications in Advanced Materials

Porous Organic Polymers (POPs)

4-Tritylaniline hydrochloride serves as a precursor for tetrakis(4-aminophenyl)methane (TAPM), a tetrahedral building block in POP synthesis . Key applications include:

-

Gas Adsorption: TAPM-derived POPs exhibit CO₂ uptake capacities of 2.8 mmol/g at 273 K

-

Water Purification: Functionalized polymers remove cobalt ions with 98% efficiency

Electrochromic Materials

Nitration of 4-tritylaniline yields dinitro derivatives that form stable thin films with reversible redox behavior . These films demonstrate:

-

Optical Contrast: ΔT = 45% at 650 nm

-

Cycling Stability: >1,000 cycles with <5% efficiency loss

Comparative Analysis with Structural Analogues

The trityl group's steric bulk enables unique applications unavailable to simpler aniline derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume